molecular formula C6H3BrClNO2 B1525315 6-Bromo-3-chloropicolinic acid CAS No. 1060815-76-0

6-Bromo-3-chloropicolinic acid

Cat. No. B1525315
M. Wt: 236.45 g/mol
InChI Key: NVXKODKSZLGOCI-UHFFFAOYSA-N
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Patent
US08962529B2

Procedure details

20.0 g (104.2 mmol) of 3,6-dichloropyridine-2-carboxylic acid are admixed with 50 ml of acetic acid. Then 5 ml (33% by weight; 28.96 mmol) of a solution of hydrogen bromide in acetic acid are added. The mixture is heated to 110° C., and a further 22 ml (33% by weight; 127.4 mmol) of a solution of hydrogen bromide in acetic acid are added dropwise at this temperature. The reaction mixture is stirred at 110° C. until monitoring of the reaction by HPLC indicates virtually complete conversion. To accelerate the conversion, a further 40 ml in total (33% by weight; 231.7 mmol) of a solution of hydrogen bromide in acetic acid are added dropwise on three occasions during the reaction. For workup, the reaction mixture is poured onto ice-water. The contents are filtered and the residue is washed with water. The residue obtained is 20.5 g of the product with a purity of approx. 95% by weight. The filtrate is freed of the solvents on a rotary evaporator and the residue is stirred with water. The mixture is filtered; the residue obtained is 2.78 g of the product with a purity of approx. 89% by weight.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
product
Quantity
20.5 g
Type
reactant
Reaction Step Six
[Compound]
Name
product
Quantity
2.78 g
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:9]([OH:11])=[O:10])=[N:4][C:5](Cl)=[CH:6][CH:7]=1.[BrH:12]>C(O)(=O)C>[Br:12][C:5]1[N:4]=[C:3]([C:9]([OH:11])=[O:10])[C:2]([Cl:1])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC=1C(=NC(=CC1)Cl)C(=O)O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Six
Name
product
Quantity
20.5 g
Type
reactant
Smiles
Step Seven
Name
product
Quantity
2.78 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 110° C. until monitoring of the reaction by HPLC
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
For workup, the reaction mixture is poured onto ice-water
FILTRATION
Type
FILTRATION
Details
The contents are filtered
WASH
Type
WASH
Details
the residue is washed with water
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
The filtrate is freed of the solvents on a rotary evaporator
STIRRING
Type
STIRRING
Details
the residue is stirred with water
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
the residue obtained

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(C(=N1)C(=O)O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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